molecular formula C12H15N3 B1452653 1-cyclopentyl-1H-1,3-benzodiazol-2-amine CAS No. 945021-20-5

1-cyclopentyl-1H-1,3-benzodiazol-2-amine

Cat. No. B1452653
M. Wt: 201.27 g/mol
InChI Key: UTVDWVRXWFQCQJ-UHFFFAOYSA-N
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Description

“1-cyclopentyl-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 945021-20-5 . It has a molecular weight of 201.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-cyclopentyl-1H-benzimidazol-2-amine . The InChI code for this compound is 1S/C12H15N3/c13-12-14-10-7-3-4-8-11(10)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,13,14) .


Physical And Chemical Properties Analysis

The physical form of “1-cyclopentyl-1H-1,3-benzodiazol-2-amine” is a powder . It is typically stored at room temperature .

Scientific Research Applications

Combinatorial Synthesis

1-Cyclopentyl-1H-1,3-benzodiazol-2-amine serves as a precursor in the combinatorial synthesis of various heterocyclic compounds. For instance, it participates in the three-component reaction with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions to generate pyrazoloquinoline and pyrazoloacridine derivatives. This process results in compounds with high yields and regioselectivity, highlighting its utility in creating complex molecular architectures with potential biological activities (Chen et al., 2013).

Organocatalysis

In organocatalysis, derivatives of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine, specifically trans-cyclohexanediamine benzimidazole derivatives, are used as hydrogen-bond catalysts for the electrophilic amination of cyclic 1,3-dicarbonyl compounds. This methodology achieves high yields and enantioselectivities under mild reaction conditions with minimal catalyst loading, demonstrating the compound's role in facilitating asymmetric synthesis (Trillo et al., 2014).

Antitumor Activity

The antitumor activity of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine derivatives has been extensively studied. Novel 2-(4-aminophenyl)benzothiazoles derived from it exhibit highly selective and potent antitumor properties in both in vitro and in vivo models. The elucidation of their mechanism of action and the development of amino acid prodrugs to overcome solubility limitations signify its critical role in cancer therapy development (Bradshaw et al., 2002).

Antimicrobial and Cytotoxic Activity

The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating 1-cyclopentyl-1H-1,3-benzodiazol-2-amine, showcases its application in generating compounds with antimicrobial and cytotoxic activities. These derivatives have shown good antibacterial activity and cytotoxicity against certain cancer cell lines, further expanding its utility in medicinal chemistry (Noolvi et al., 2014).

Microwave-Assisted Synthesis

Microwave technology has been applied to the rapid synthesis of substituted imidazoles using 1-cyclopentyl-1H-1,3-benzodiazol-2-amine derivatives. Employing silica-supported SbCl3 as an efficient catalyst under microwave irradiation, this method underscores the compound's adaptability in green chemistry protocols for the synthesis of heterocyclic compounds with potential pharmacological properties (Safari et al., 2014).

Catalyst-Free Synthesis of Benzothiazoles

A catalyst- and additive-free method for synthesizing 2-substituted benzothiazoles from aromatic and aliphatic amines, including 1-cyclopentyl-1H-1,3-benzodiazol-2-amine, has been developed. This environmentally friendly approach facilitates the synthesis of benzothiazoles through a one-pot reaction, highlighting the chemical's versatility in organic synthesis (Zhu et al., 2020).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

1-cyclopentylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-12-14-10-7-3-4-8-11(10)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVDWVRXWFQCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286789
Record name 1-Cyclopentyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-1H-1,3-benzodiazol-2-amine

CAS RN

945021-20-5
Record name 1-Cyclopentyl-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945021-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentyl-1H-1,3-benzodiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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